

GKK1032B: A Fungal Metabolite with Potent Anti-Cancer and Antibacterial Properties

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a peptide-polyketide hybrid metabolite produced by the endophytic fungus Penicillium citrinum.[1][2] This molecule has garnered significant interest within the scientific community due to its demonstrated antiproliferative and antibacterial activities.[3] Notably, **GKK1032B** exhibits potent cytotoxicity against several human cancer cell lines and has shown efficacy against both Gram-positive and Gram-negative bacteria. A primary mechanism of its anti-cancer action involves the induction of apoptosis in human osteosarcoma cells through the activation of the caspase signaling pathway.[4][2][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **GKK1032B**, along with detailed experimental protocols for its study.

Molecular Structure and Physicochemical Properties

GKK1032B is a complex molecule with a chemical formula of C₃₂H₃₉NO₄.[3][6] Its structure was elucidated through spectroscopic methods.[1][4][2] The key physicochemical properties of **GKK1032B** are summarized in the table below.



Property	Value	Reference
CAS Number	358375-11-8	[3][6]
Molecular Formula	C32H39NO4	[3][6]
Molecular Weight	501.67 g/mol	[3]
IUPAC Name	(3aR,9aR,9bS,10R,12S,13aR, 13bR,13cR,16R,16aS,17aS)- rel-(+)-16-ethenyl- 3a,9b,10,11,12,13,13a,13b,13 c,16,16a,17a-dodecahydro- 10,12,13a,14,16-pentamethyl- 5,8- ethenofluoreno[9',1':2,3,4]oxac yclododecino[6,7-c]pyrrole- 1,3,17(2H,4H,9aH)-trione	[3]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO, Dichloromethane, and Ethanol.	[3][6]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.	[3]

Biological Activity

GKK1032B has demonstrated a range of biological activities, primarily its antiproliferative effects on cancer cells and its antibacterial properties.

Antiproliferative Activity

GKK1032B exhibits significant cytotoxicity against various human cancer cell lines.[3][5][6] The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.



Cell Line	Cancer Type	IC50 (μM)	Reference
MG63	Human Osteosarcoma	3.49	[1][3][5]
MCF-7	Breast Cancer	14.71	[6]
HeLa S3	Cervical Cancer	17.7	[6]
Vero	Normal Kidney Cells	29.55	[6]

Antibacterial Activity

GKK1032B has also been shown to inhibit the growth of certain bacteria. The minimum inhibitory concentration (MIC) values are presented below.

Bacteria	Gram Stain	MIC	Reference
Bacillus subtilis	Gram-positive	20.8 μg/mL	[6]
Mycobacterium tuberculosis	N/A	48.35 μM	[6]

Mechanism of Action: Induction of Apoptosis

A key study by Liu et al. (2022) revealed that **GKK1032B** induces apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway.[1][4][2][5] This intrinsic apoptosis pathway is a critical mechanism for programmed cell death.



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GKK1032B induced caspase-dependent apoptosis pathway.

Experimental Protocols



The following sections provide detailed methodologies for key experiments relevant to the study of **GKK1032B**. These are standardized protocols and should be adapted as necessary based on the specific experimental setup. For the precise protocols used in the discovery of **GKK1032B**'s activity, refer to Liu et al., Chin J Nat Med, 2022.[1][4][2]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of **GKK1032B** on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
- Compound Treatment: Treat the cells with various concentrations of **GKK1032B** (and a vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)



This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with **GKK1032B**.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[3]

Protocol:

- Cell Treatment: Treat cells with GKK1032B for the desired time.
- Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.[9]
- Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence is typically
 measured in the FL1 channel and PI fluorescence in the FL3 channel.
- Data Interpretation:
 - Annexin V-negative and PI-negative: Live cells.
 - Annexin V-positive and PI-negative: Early apoptotic cells.
 - Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) that are activated by proteolytic cleavage.[5][6] Western blotting uses specific antibodies to detect the full-length pro-





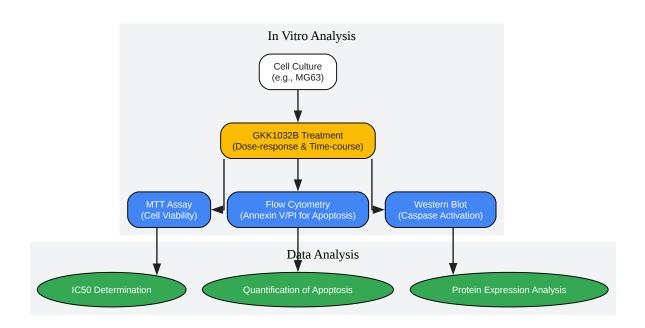


caspases and their cleaved, active fragments, allowing for the assessment of caspase activation.[5][6]

Protocol:

- Protein Extraction: After treatment with GKK1032B, lyse the cells in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 μg of protein per lane on a 10-15% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspases (e.g., anti-Caspase-3, anti-Caspase-9) and a loading control (e.g., anti-β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.





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